

An In-depth Technical Guide to the Aroma Profile of 3-Methylbutyl Pentanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methylbutyl pentanoate

Cat. No.: B1583783

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbutyl pentanoate (also known as isoamyl pentanoate or isopentyl valerate) is an organic ester with the chemical formula C₁₀H₂₀O₂.^{[1][2]} It is recognized for its characteristic fruity aroma and is utilized in the flavor and fragrance industries.^{[1][2]} This technical guide provides a comprehensive overview of the aroma profile of **3-methylbutyl pentanoate**, including its chemical properties, sensory characteristics, and the analytical methodologies used for its evaluation. The information presented is intended to support research and development activities where a precise understanding of this aroma compound is required.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **3-methylbutyl pentanoate** is provided in Table 1. Understanding these properties is crucial for its application and analysis.

Table 1: Chemical and Physical Properties of **3-Methylbutyl Pentanoate**

Property	Value	Reference
Synonyms	Isoamyl pentanoate, Isopentyl valerate, 3-methylbutyl valerate, Valeric acid, 3-methylbutyl ester	[1] [2] [3]
CAS Number	2050-09-1	[1] [2]
Molecular Formula	C10H20O2	[1] [2]
Molecular Weight	172.27 g/mol	[1]
Appearance	Colorless liquid	[1]
Odor	Fruity, ripe apple, green	[1] [4]
Boiling Point	185-186 °C at 760 mmHg	[1]
Specific Gravity	0.858 - 0.867 g/cm³ at 25 °C	[1] [3]
Refractive Index	1.410 - 1.418 at 20 °C	[1] [3]
Solubility	Soluble in alcohol; slightly soluble in water (38.59 mg/L at 25 °C est.)	[1]

Aroma Profile and Sensory Data

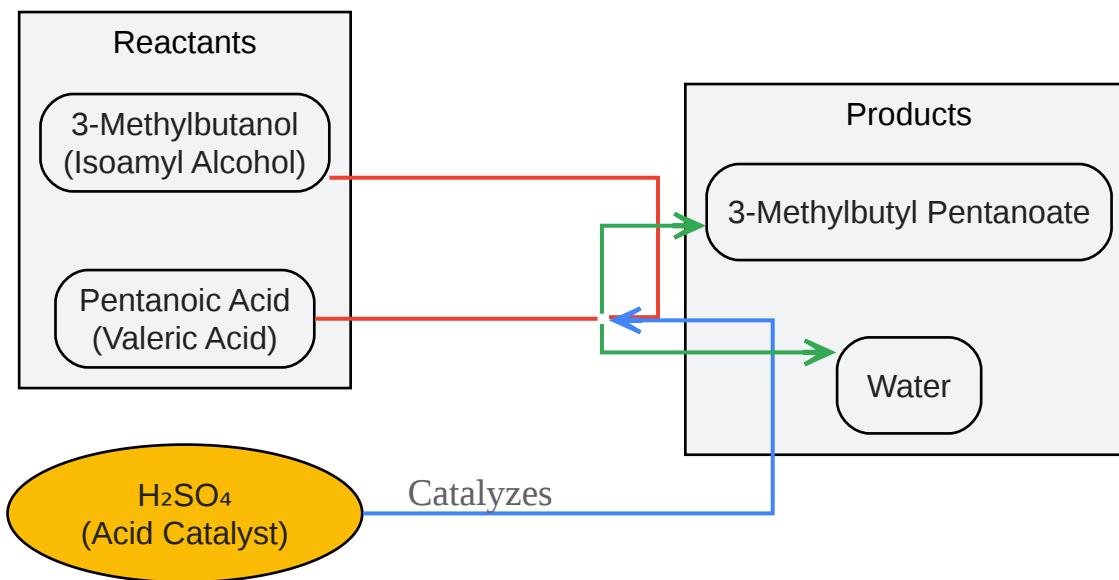
The aroma of **3-methylbutyl pentanoate** is predominantly characterized by its fruity notes. Sensory evaluations have consistently described it with terms such as "fruity," "ripe apple," and "green."[\[1\]](#)[\[4\]](#) One source also indicates a "strawberry" flavor.[\[1\]](#)

Odor Threshold

The odor threshold is a critical parameter for understanding the potency of an aroma compound. While a precise, experimentally determined odor threshold for **3-methylbutyl pentanoate** in water was not found in a broad literature survey, an estimate can be made based on structurally similar compounds. For instance, isoamyl acetate, which shares the same alcohol moiety and has a similar fruity (banana/pear) aroma, has a reported odor threshold of approximately 1.6 ppm (parts per million) in water. Esters are known for their low odor

thresholds. Given the available data for related compounds, the odor threshold for **3-methylbutyl pentanoate** is estimated to be in the low ppm to high ppb (parts per billion) range.

Table 2: Sensory Profile and Estimated Odor Threshold of **3-Methylbutyl Pentanoate**

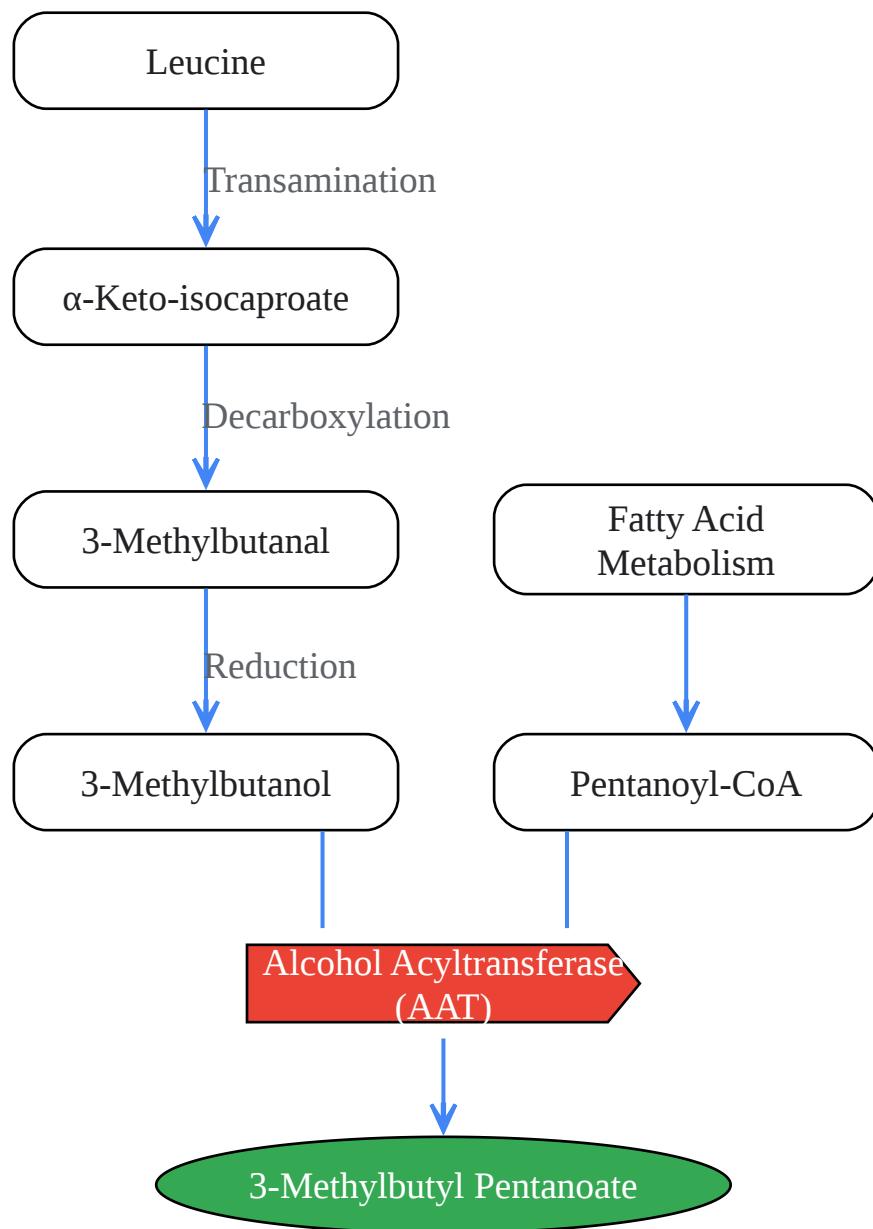

Parameter	Description	Estimated Value/Descriptor
Primary Aroma Notes	The dominant scents perceived.	Fruity, Ripe Apple, Green
Secondary Aroma Notes	Subtler contributing scents.	Sweet, Estery
Flavor Profile	The perceived taste characteristics.	Fruity, Strawberry-like
Odor Threshold in Water (Estimated)	The lowest concentration detectable by the human nose.	0.5 - 5.0 ppm

Note: The odor threshold is an estimation based on data for structurally related esters and should be experimentally verified for specific applications.

Synthesis and Biosynthesis

Chemical Synthesis: Fischer Esterification

3-Methylbutyl pentanoate is commercially synthesized through the Fischer esterification of 3-methylbutanol (isoamyl alcohol) and pentanoic acid (valeric acid), typically in the presence of an acid catalyst such as sulfuric acid.



[Click to download full resolution via product page](#)

Caption: Fischer esterification of **3-methylbutyl pentanoate**.

Biosynthesis Pathway

In biological systems, such as fruits and fermented beverages, esters like **3-methylbutyl pentanoate** are synthesized enzymatically. The biosynthesis typically involves the esterification of an alcohol with an acyl-CoA, a reaction catalyzed by alcohol acyltransferases (AATs). The precursors, 3-methylbutanol and pentanoyl-CoA, are derived from amino acid and fatty acid metabolism, respectively.

[Click to download full resolution via product page](#)

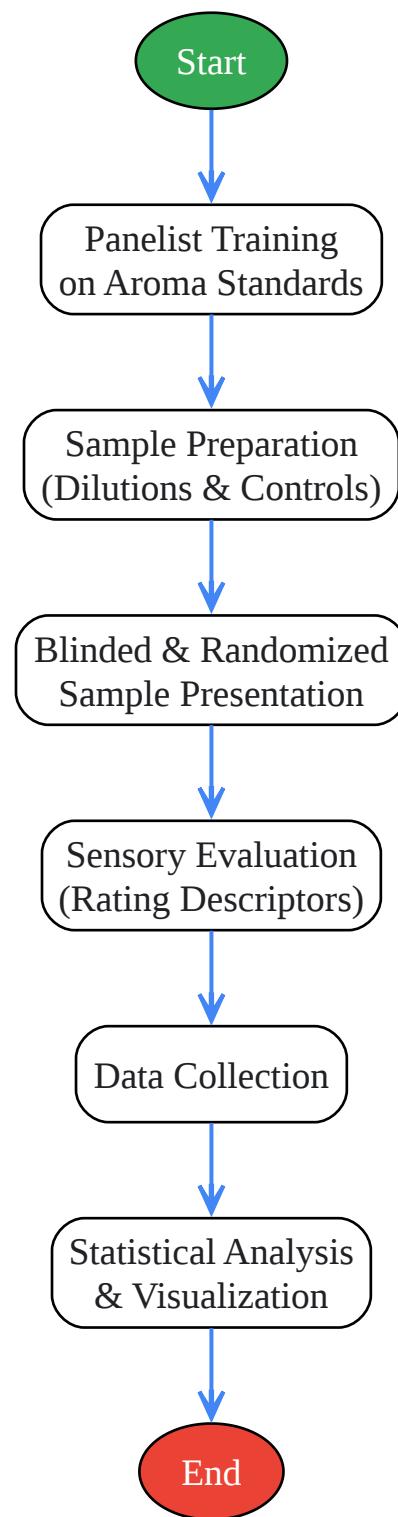
Caption: Plausible biosynthetic pathway for **3-methylbutyl pentanoate**.

Experimental Protocols

Sensory Panel Evaluation

Objective: To quantitatively describe the aroma profile of **3-methylbutyl pentanoate** using a trained sensory panel.

Materials:


- High-purity **3-methylbutyl pentanoate** (>98%)
- Odorless, tasteless solvent (e.g., mineral oil or propylene glycol)
- Glass sniffing jars with Teflon-lined caps
- Cotton balls or filter paper strips
- A panel of 8-12 trained sensory assessors
- Sensory evaluation software or standardized scoresheets
- Controlled-environment sensory booths

Procedure:

- Panelist Training:
 - Familiarize panelists with a range of fruity and green aroma standards.
 - Train panelists on the use of a 15-point intensity scale (0 = none, 15 = extremely strong).
 - Conduct practice sessions with various concentrations of **3-methylbutyl pentanoate** to ensure consistency in descriptor usage and intensity ratings.
- Sample Preparation:
 - Prepare a series of dilutions of **3-methylbutyl pentanoate** in the chosen solvent (e.g., 0.1%, 1.0%, and 5.0% v/v).
 - Pipette 1 mL of each dilution onto a cotton ball placed inside a coded sniffing jar.
 - Include a blank solvent control.
 - Allow the samples to equilibrate for 30 minutes at room temperature before evaluation.
- Evaluation:

- Present the coded samples to the panelists in a randomized and balanced order.
- Instruct panelists to sniff each sample and rate the intensity of pre-determined aroma descriptors (e.g., fruity, apple, green, sweet, chemical) on the 15-point scale.
- Provide a 2-minute rest period between samples to minimize olfactory fatigue.
- Collect data from all panelists.

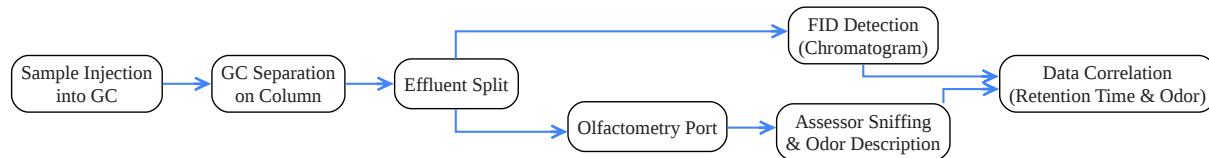
- Data Analysis:
 - Calculate the mean intensity ratings for each descriptor at each concentration.
 - Perform statistical analysis (e.g., ANOVA) to determine significant differences in attribute intensities across concentrations.
 - Generate a spider web plot to visualize the aroma profile at each concentration.

[Click to download full resolution via product page](#)

Caption: Workflow for sensory panel evaluation.

Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To identify the retention time and characterize the odor of **3-methylbutyl pentanoate** as it elutes from a gas chromatograph.


Materials:

- Gas chromatograph with a flame ionization detector (FID) and an olfactometry port
- Capillary column (e.g., DB-5 or equivalent non-polar column)
- High-purity helium as carrier gas
- Dilute solution of **3-methylbutyl pentanoate** in a suitable solvent (e.g., dichloromethane)
- Trained human assessor for olfactometry

Procedure:

- Instrument Setup:
 - Install the capillary column in the GC.
 - Set the oven temperature program (e.g., initial temperature of 40°C, hold for 2 minutes, ramp at 5°C/min to 250°C, hold for 5 minutes).
 - Set the injector and detector temperatures (e.g., 250°C).
 - Split the column effluent between the FID and the olfactometry port (e.g., 1:1 split).
 - Ensure the olfactometry port is heated to prevent condensation and deliver humidified air to prevent nasal dehydration of the assessor.
- Analysis:
 - Inject 1 μ L of the **3-methylbutyl pentanoate** solution into the GC.
 - The assessor sniffs the effluent from the olfactometry port throughout the chromatographic run.

- The assessor records the retention time, duration, and a detailed description of any perceived odors.
- Simultaneously, the FID records the chromatographic peak.
- Data Correlation:
 - Correlate the retention time of the odor event recorded by the assessor with the retention time of the peak detected by the FID.
 - Confirm the identity of the peak corresponding to **3-methylbutyl pentanoate** by comparing its retention time to that of a known standard.

[Click to download full resolution via product page](#)

Caption: Gas Chromatography-Olfactometry (GC-O) workflow.

Conclusion

3-Methylbutyl pentanoate possesses a distinct and pleasant fruity aroma profile, with primary notes of ripe apple and green nuances. While a definitive odor threshold requires experimental determination, it is estimated to be in the low parts per million range, indicating its high potency as an aroma compound. The synthesis and biosynthetic pathways provide a clear understanding of its formation. The detailed experimental protocols for sensory panel evaluation and Gas Chromatography-Olfactometry outlined in this guide offer robust methodologies for the quantitative and qualitative characterization of its aroma, providing a solid foundation for its application in research, flavor and fragrance development, and other scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ISOPENTYL VALERATE | 2050-09-1 [chemicalbook.com]
- 2. CAS 2050-09-1: Isoamyl valerate | CymitQuimica [cymitquimica.com]
- 3. isoamyl valerate [flavscents.com]
- 4. scribd.com [scribd.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Aroma Profile of 3-Methylbutyl Pentanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583783#3-methylbutyl-pentanoate-aroma-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com